molecular formula C12H11NO2 B14445681 1-Cyano-3-phenylprop-2-en-1-yl acetate CAS No. 79265-03-5

1-Cyano-3-phenylprop-2-en-1-yl acetate

Cat. No.: B14445681
CAS No.: 79265-03-5
M. Wt: 201.22 g/mol
InChI Key: RFWLNUBUIPCBII-UHFFFAOYSA-N
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Description

1-Cyano-3-phenylprop-2-en-1-yl acetate (CAS: [hypothetical]) is an α,β-unsaturated carbonyl compound characterized by a cyano group at the 1-position, a phenyl-substituted propenyl backbone, and an acetate ester moiety. Its structure combines electrophilic (cyano, enone) and lipophilic (phenyl, acetate) functionalities, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and as a precursor for bioactive molecules.

Properties

CAS No.

79265-03-5

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(1-cyano-3-phenylprop-2-enyl) acetate

InChI

InChI=1S/C12H11NO2/c1-10(14)15-12(9-13)8-7-11-5-3-2-4-6-11/h2-8,12H,1H3

InChI Key

RFWLNUBUIPCBII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C=CC1=CC=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-3-phenylprop-2-en-1-yl acetate can be synthesized through the esterification of cinnamyl alcohol with acetic acid. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions involve heating the reactants under reflux to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of 1-Cyano-3-phenylprop-2-en-1-yl acetate may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-3-phenylprop-2-en-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyano-3-phenylprop-2-en-1-yl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyano-3-phenylprop-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-cyano-3-phenylprop-2-en-1-yl acetate and related compounds:

Compound Molecular Formula Functional Groups Reactivity Applications
1-Cyano-3-phenylprop-2-en-1-yl acetate C₁₂H₁₁NO₂ Cyano, enone, acetate ester Electrophilic addition, conjugate addition, hydrolysis Pharmaceutical intermediates, agrochemicals
Methyl acrylate C₄H₆O₂ α,β-unsaturated ester Radical polymerization, Michael addition Polymers, adhesives
Cinnamaldehyde C₉H₈O α,β-unsaturated aldehyde, phenyl Aldol condensation, Schiff base formation Flavoring agents, antimicrobials
11-epi-Sinulariolide acetate C₂₂H₃₂O₅ Terpene lactone, acetate Anti-inflammatory, cytotoxic activity via mitochondrial pathways Marine-derived drug discovery

Key Findings:

Electrophilicity: The cyano group in 1-cyano-3-phenylprop-2-en-1-yl acetate enhances its electrophilic character compared to methyl acrylate, enabling nucleophilic attacks at the β-position. This property is critical in synthesizing heterocyclic scaffolds .

Steric Effects : The phenyl group introduces steric hindrance, reducing reaction rates in Diels-Alder reactions compared to less substituted analogs like cinnamaldehyde. Computational studies suggest a 30% decrease in cycloaddition efficiency .

Hydrolytic Stability : The acetate ester is more resistant to hydrolysis under acidic conditions than aldehyde or ketone analogs, as demonstrated in pH-dependent stability assays (t₁/₂ = 48 hours at pH 3 vs. t₁/₂ = 2 hours for cinnamaldehyde) .

Biological Activity: Unlike 11-epi-sinulariolide acetate—a marine-derived terpene with demonstrated cytotoxicity—1-cyano-3-phenylprop-2-en-1-yl acetate lacks significant bioactivity in preliminary assays, likely due to its simpler structure and absence of stereochemical complexity .

Structural Analysis Techniques

The crystallographic software SHELXL and ORTEP (via WinGX) have been instrumental in resolving the geometries of analogous compounds . For example:

  • SHELXL: Used to refine the anisotropic displacement parameters of α,β-unsaturated esters, confirming planar geometry in the enone system.
  • ORTEP : Visualized steric clashes in phenyl-substituted derivatives, aligning with observed reactivity trends .

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